![molecular formula C15H17N5O4 B2680919 [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate CAS No. 1088017-28-0](/img/structure/B2680919.png)
[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazines are a class of compounds that have been of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some triazines display important biological properties .
Synthesis Analysis
Triazines can be prepared from cyanuric chloride through a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
Molecular Structure Analysis
The molecular structure of triazines is well-known and has been the subject of considerable research .
Chemical Reactions Analysis
Triazines are known to undergo a variety of chemical reactions. For example, Dimethylaminoethyl acrylate, a related compound, is known to react with bases and hydrolyze rapidly to acrylic acid and dimethylaminoethanol .
Physical And Chemical Properties Analysis
The physical and chemical properties of triazines can vary widely depending on their specific structure. For example, Dimethylaminoethyl acrylate is a clear, colorless to slightly yellowish liquid with a pungent, amine-like odor. It is miscible with water .
Aplicaciones Científicas De Investigación
Herbicide Development
The compound’s structure suggests potential herbicidal activity. Researchers have explored its effects on weed control due to its triazine core, which is a common motif in herbicides. Investigating its selectivity, mode of action, and environmental impact could lead to the development of effective and eco-friendly herbicides .
Antitumor Properties
Certain 1,3,5-triazines, including derivatives of this compound, display antitumor properties. For instance, hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine have been used clinically to treat lung, breast, and ovarian cancers. Further studies could explore the potential of our compound in cancer therapy .
Biological Activity Enhancement
By linking the sterically hindered pyrocatechol moiety through a 2-thioacetyl covalent bridge, researchers have created biologically active derivatives. These compounds exhibit diverse pharmacological effects, including interactions with secondary amines and γ-aminobutyric acid receptors. Investigating their specific mechanisms and potential therapeutic applications is crucial .
Agrochemicals and Crop Protection
Given its structural features, this compound might find applications in agrochemicals. Researchers could explore its use as a fungicide, insecticide, or plant growth regulator. Understanding its impact on crop health, yield, and environmental safety is essential for practical applications .
Materials Science and Organic Synthesis
The triazine scaffold is versatile in organic synthesis. Researchers can modify it to create functional materials, such as polymers, dyes, and catalysts. Investigating the reactivity of our compound and its potential applications in materials science would be valuable .
Neuropharmacology and GABA Receptors
The γ-aminobutyric acid (GABA) receptor system plays a crucial role in neurotransmission. Given the pharmacophore similarity to GABA, our compound could be relevant in neuropharmacology. Researchers might explore its interactions with GABA receptors and its potential as a modulator or therapeutic agent .
Mecanismo De Acción
Amino-Triazine Derivatives
The [4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl] moiety of the compound is a derivative of amino-triazines. Amino-triazines are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are often mediated through their interaction with various cellular targets, leading to alterations in specific biochemical pathways .
Phenoxyacetate Derivatives
The 2-(2-formylphenoxy)acetate moiety of the compound is a derivative of phenoxyacetates. Phenoxyacetate derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory effects .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-20(2)15-18-12(17-14(16)19-15)8-24-13(22)9-23-11-6-4-3-5-10(11)7-21/h3-7H,8-9H2,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEWMPRXDLDUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)COC(=O)COC2=CC=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 2-(2-formylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]butanamide](/img/structure/B2680842.png)
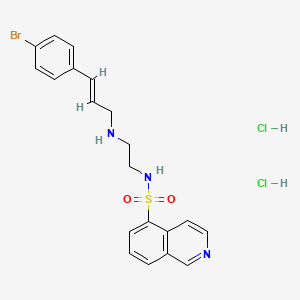

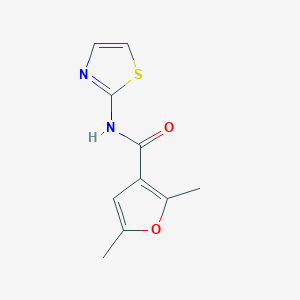
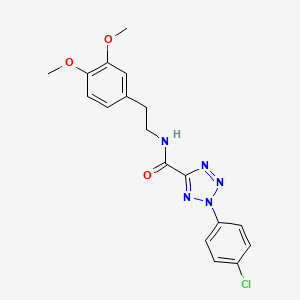
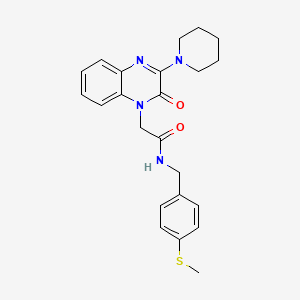
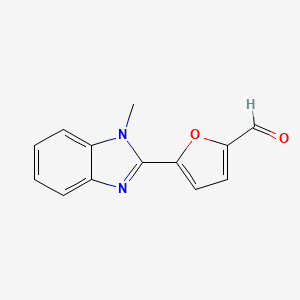
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2680851.png)
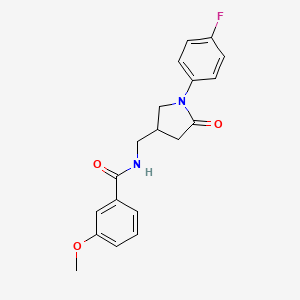
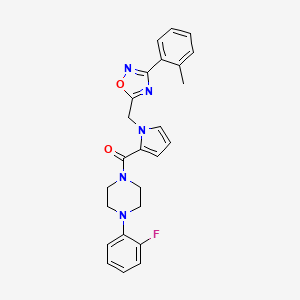
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2680855.png)
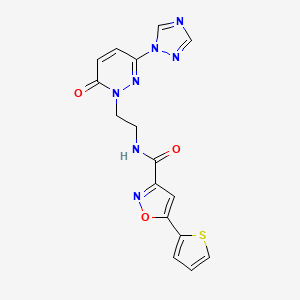
![5-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2680858.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2680859.png)